(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate

Description

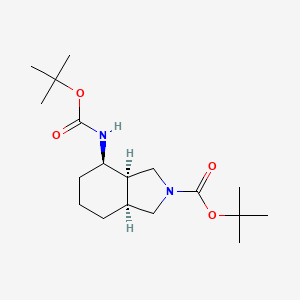

This bicyclic compound features a hexahydroisoindole core with dual tert-butoxycarbonyl (Boc) protecting groups: one on the amine at position 4 and another on the carboxylate at position 2. Its stereochemistry (3aR,4R,7aS) is critical for its conformational stability and interactions in medicinal chemistry applications, such as protease inhibition or peptide mimetics. The Boc groups enhance solubility in organic solvents and protect reactive amines during synthetic steps, a common strategy in multistep organic syntheses .

Properties

CAS No. |

1251001-17-8 |

|---|---|

Molecular Formula |

C18H32N2O4 |

Molecular Weight |

340.464 |

IUPAC Name |

tert-butyl (3aR,4R,7aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

InChI |

InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21)/t12-,13+,14-/m1/s1 |

InChI Key |

UIEIDXVJEYWTPT-HZSPNIEDSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydro-isoindole core.

Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides under basic conditions.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.

Final Coupling Reaction: The protected amino group is coupled with the carboxylate group to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is widely used in scientific research due to its versatility. Some applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Core Rigidity : The hexahydroisoindole core in the target compound provides greater rigidity compared to pyrrole or cyclopenta[c]pyrrole systems, influencing binding affinity in drug design .

- Boc Group Impact: Compounds with dual Boc protection (target compound) exhibit higher solubility in nonpolar solvents compared to analogs with free amines (e.g., racemic derivative in ) .

- Functional Group Diversity : The presence of oxo groups (e.g., 5-oxo in and ) introduces hydrogen-bonding sites, altering reactivity in nucleophilic additions or reductions .

2.3 Spectroscopic Comparison

Insights :

- Boc Group Consistency : All Boc-protected compounds show tert-butyl signals near 1.34 ppm in 1H NMR, confirming successful protection .

- Carbonyl Variability : The target compound’s isoindole C=O resonates at ~154.6 ppm, distinct from pyrrole (163.8 ppm) or indole (186.5 ppm) derivatives, aiding structural elucidation .

2.4 Pharmaceutical Relevance

- Target Compound: Potential intermediate in nonretinoid therapies (analogous to ’s application in retinol-binding protein antagonists) due to its stable, protected amine .

- Racemic Analog (): Free amino group may enhance bioavailability but requires post-synthetic deprotection, complicating manufacturing .

Biological Activity

The compound (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is a derivative of isoindole with potential biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H32N2O4

- Molecular Weight : 340.464 g/mol

- CAS Number : Not explicitly provided in the sources but can be derived from its structure.

The compound features a tert-butyl group and a tert-butoxycarbonylamino moiety, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some isoindole derivatives have shown potential as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant strains of bacteria .

- Cell Transformation Studies : Related compounds have been evaluated for their ability to induce cell transformation in laboratory settings. For instance, studies on similar structures indicated that they could promote cell transformation when combined with tumor promoters like TPA (12-O-tetradecanoylphorbol 13-acetate) .

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Efflux Pumps : Some isoindole derivatives have been noted to inhibit bacterial efflux pumps, thereby increasing the intracellular concentration of antibiotics .

- Membrane Permeabilization : The compound may enhance the permeability of bacterial membranes, facilitating the entry of therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of isoindole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.